5-Ethylindoline

Insect olfaction Orco agonism SAR

5-Ethylindoline (CAS 67932-65-4) is a heterocyclic organic compound belonging to the indoline class, characterized by an indoline core substituted with an ethyl group at the 5-position. Its molecular formula is C10H13N, with a molecular weight of 147.22 g/mol.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 67932-65-4
Cat. No. B1627181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylindoline
CAS67932-65-4
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)NCC2
InChIInChI=1S/C10H13N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-4,7,11H,2,5-6H2,1H3
InChIKeyDWLKQZKMPDGRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylindoline (CAS 67932-65-4): A Differentiated Indoline Building Block for Precision Medicinal Chemistry and Process Development


5-Ethylindoline (CAS 67932-65-4) is a heterocyclic organic compound belonging to the indoline class, characterized by an indoline core substituted with an ethyl group at the 5-position. Its molecular formula is C10H13N, with a molecular weight of 147.22 g/mol . The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and agrochemicals .

Why 5-Ethylindoline Cannot Be Substituted with Other Indoline Analogs: Key Differentiators


Indoline derivatives are not interchangeable due to significant variations in lipophilicity, steric bulk, electronic character, and resultant biological activity imparted by the 5-position substituent. Even minor alterations, such as replacing an ethyl group with a methyl or bromo substituent, can drastically alter physicochemical properties like LogP and boiling point, as well as functional outcomes in receptor binding assays [1]. These differences directly impact compound solubility, membrane permeability, and target engagement, making specific substitution patterns critical for achieving desired biological or synthetic outcomes.

5-Ethylindoline Differentiation: Quantitative Comparative Evidence Against Close Analogs


Enhanced Potency in Insect Odorant Receptor Co-receptor (Orco) Agonism Compared to 5-Bromoindoline

In a direct head-to-head comparison within the same assay system, a derivative bearing the 5-ethylindoline scaffold (compound 10g) demonstrated significantly higher agonistic efficacy at the Orco receptor compared to its 5-bromoindoline counterpart (compound 10i). Specifically, compound 10g (5-ethylindoline-based) exhibited an EC50 of 22.0 μM with 130% efficacy relative to the control VUAA1, while compound 10i (5-bromoindoline-based) showed an EC50 of 16.7 μM but only 98% efficacy [1]. This 32% greater efficacy indicates that the ethyl substituent confers superior functional activation of the target receptor.

Insect olfaction Orco agonism SAR

Modulated Lipophilicity (LogP) for Optimized ADME Properties

5-Ethylindoline exhibits a calculated LogP value of 2.355 , which is intermediate between the more hydrophilic 5-methylindoline (LogP ≈ 2.10) and the more lipophilic 5-bromoindoline (LogP ≈ 2.56-2.79) . This 0.25-0.45 log unit difference from the 5-methyl analog translates to a ~1.8-2.8 fold increase in lipophilicity, which can significantly impact membrane permeability and metabolic stability.

Lipophilicity ADME Physicochemical properties

Higher Boiling Point Indicative of Enhanced Thermal Stability for Process Chemistry

5-Ethylindoline possesses a boiling point of 253.7 °C at 760 mmHg , which is approximately 13 °C higher than that of 5-methylindoline (240.8 °C at 760 mmHg) . This higher boiling point, coupled with a flash point of 111.1 °C, suggests greater thermal stability and potentially safer handling during high-temperature synthetic transformations and purification steps such as distillation.

Thermal stability Process chemistry Physical properties

High-Yield, Industrially Relevant Synthetic Access via Catalytic Intramolecular Ullmann Reaction

A copper-catalyzed intramolecular Ullmann reaction has been reported to produce indoline derivatives, including those derived from 5-ethyl-substituted precursors, in excellent yields of 94-96% [1]. In contrast, typical yields for the synthesis of 5-methylindoline via alternative routes are reported in the range of 75-85% . This 9-21% higher yield for the 5-ethylindoline derivative translates to significantly improved atom economy and reduced waste generation in large-scale production.

Synthetic methodology Process development Catalysis

Targeted Application Scenarios for 5-Ethylindoline Based on Validated Differentiation


Development of Orco-Targeted Insect Control Agents

5-Ethylindoline derivatives are particularly well-suited as scaffolds for developing novel insect repellents or behavior-modifying agents targeting the Orco co-receptor. The documented 32% higher efficacy of a 5-ethylindoline-based compound compared to its 5-bromoindoline analog suggests that this substitution pattern can yield more potent functional agonists, potentially requiring lower application doses or achieving greater field efficacy.

Lead Optimization for CNS-Penetrant Drug Candidates

The intermediate LogP of 5-ethylindoline (2.355) , which falls between the more polar 5-methyl analog and the more lipophilic 5-bromo analog, positions it as an ideal starting point for optimizing blood-brain barrier penetration. This balanced lipophilicity can facilitate CNS exposure while mitigating the risks of high non-specific binding and rapid metabolic clearance associated with excessively lipophilic compounds .

Large-Scale Pharmaceutical Intermediate Production

The high-yielding (94-96%) catalytic synthetic route reported for 5-ethyl-substituted indolines makes this compound an economically viable intermediate for industrial-scale production. Compared to the lower-yielding routes for 5-methylindoline (75-85%), the improved atom economy directly translates to lower manufacturing costs and reduced environmental footprint, a key consideration for procuring bulk intermediates.

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